N3-Benzylpyridine-3,4-diamine
Description
N3-Benzylpyridine-3,4-diamine (IUPAC name: this compound) is a pyridine-derived diamine compound featuring a benzyl substituent at the N3 position. Synthesized via regioselective methods, it is characterized by a molecular formula of C₁₂H₁₃N₃, a molecular weight of 199.25 g/mol, and a melting point of 169–171°C . Key spectral data include:
- IR (KBr): 3437 cm⁻¹ (N–H stretch)
- ¹H NMR (DMSO-d₆): δ 3.4 (NH), 4.0 (NH₂), 4.6 (CH₂), 6.5 (pyridine C5–H), and 7.5–8.3 ppm (aromatic protons) .
The compound is synthesized through reactions involving N-benzyl-3-nitropyridin-4-amine intermediates, achieving a yield of 70% under optimized conditions .
Properties
IUPAC Name |
3-N-benzylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELGUEJXCMDJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501917 | |
| Record name | N~3~-Benzylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75115-28-5 | |
| Record name | N~3~-Benzylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N3-Benzylpyridine-3,4-diamine typically involves the reaction of pyridine-3,4-diamine with benzyl halides under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N3-Benzylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N3-Benzylpyridine-3,4-diamine through its use in gold(III) complexes. These complexes demonstrate promising activity against various cancer cell lines, including ovarian and breast cancer cells. For instance, one study reported that a gold(III) complex incorporating this compound exhibited an IC50 value of 1.6 µM in A2780 ovarian cancer cells, indicating significant antiproliferative effects .
The mechanism of action appears to involve the induction of reactive oxygen species (ROS) production and apoptosis in cancer cells. This suggests that this compound could be further explored as a lead compound for developing novel anticancer therapies .
Coordination Chemistry
This compound serves as an effective ligand in coordination chemistry, particularly with transition metals like gold. The ability to form stable complexes enhances the reactivity and selectivity of metal catalysts in organic reactions. The structural flexibility provided by the diamine framework allows for fine-tuning of electronic properties, which can optimize catalytic performance .
Catalytic Applications
The compound has been utilized in catalytic processes due to its ability to stabilize metal centers and facilitate reactions such as oxidation and reduction. For example, complexes formed with this compound have shown enhanced electrochemical stability and reactivity . This makes it a valuable candidate for applications in organic synthesis and materials science.
Case Studies
Mechanism of Action
The mechanism of action of N3-Benzylpyridine-3,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
N3-Benzylpyridine-3,4-diamine belongs to a family of pyridine-3,4-diamine derivatives with variations in substituents and regiochemistry. Below is a comparative analysis of its structural analogs:
Table 1: Comparison of Pyridine-3,4-diamine Derivatives
Key Observations:
Regiochemistry : The position of the benzyl group (N3 vs. N4) significantly impacts yield and melting point. N4-Benzyl derivatives exhibit higher yields (90% vs. 70%), likely due to steric or electronic effects during synthesis .
Substituent Effects : Introducing a nitro group (e.g., N3-(4-nitrobenzyl)) increases melting point (191–193°C) compared to the parent compound (169–171°C), suggesting enhanced crystallinity from polar nitro interactions .
Synthetic Routes : All derivatives are synthesized via nitro-group reduction and benzylation, but yields vary with substituent electronic properties and reaction conditions .
DNA Intercalation
Planar aromatic diamines, such as pyridopyrimidine-2,4-diamine (IC5) and quinazoline-2,4-diamine (IC2), exhibit DNA intercalation comparable to doxorubicin . Further optimization of substituents could enhance intercalation efficiency .
Optoelectronic Materials
Triazine-based emitters (e.g., PTZ-TRZ and DPA-TRZ) with donor-acceptor architectures achieve external quantum efficiencies (EQEs) >20% in OLEDs . While this compound lacks a triazine acceptor, its diamine structure could serve as an electron donor in similar systems, warranting exploration in optoelectronic device fabrication .
Pharmaceutical Intermediates
Compounds like (3R,4R)-1-benzylpyrrolidine-3,4-diamine are used in chiral synthesis for pharmaceuticals . The pyridine analog’s rigid aromatic core may offer advantages in drug design, particularly for kinase inhibitors or receptor-targeted therapies.
Biological Activity
N3-Benzylpyridine-3,4-diamine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer treatment and neurodegenerative diseases. This article explores its biological activity, supported by various research findings, data tables, and case studies.
- Chemical Formula : C12H13N3
- Molecular Weight : 199.25 g/mol
- CAS Number : 75115-28-5
This compound functions primarily as an inhibitor for specific enzymes and receptors involved in disease pathology. Its mechanism includes:
- Inhibition of BACE1 : Research indicates that N3-benzylpyridine derivatives can inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The binding interactions with BACE1 were characterized through molecular docking studies, revealing significant hydrogen bonding with key catalytic residues such as Asp228 and Tyr71 .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives:
- Cell Line Studies : In vitro assays demonstrated that compounds derived from N3-benzylpyridine showed promising antiproliferative activity against various cancer cell lines. For instance, a conformationally restricted gold(III) complex incorporating a benzylpyridine framework exhibited IC50 values of 1.6 μM and 4.2 μM against A2780 ovarian cancer cells .
Table 1: Anticancer Activity of N3-Benzylpyridine Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Complex 1 | A2780 | 1.6 | |
| Complex 2 | A2780 | 4.2 | |
| MDA-MB-231 | MDA-MB-231 | 7.3 | |
| MLC10 | BACE1 | -8.8 kcal/mol (binding energy) |
Case Study 1: Inhibition of BACE1
A study focused on the molecular docking of N3-benzylpyridine derivatives against BACE1 revealed that these compounds could effectively stabilize the enzyme's conformation while maintaining flexibility necessary for substrate access. The dynamic interactions were shown to enhance the inhibitory efficacy compared to existing inhibitors like Atabecestat and Verubecestat .
Case Study 2: Anticancer Efficacy
In another investigation, the anticancer properties of a gold(III) complex containing a benzylpyridine ligand were assessed across several cancer cell lines. The study concluded that the structural modifications in these complexes significantly affected their cellular uptake and cytotoxicity, with certain configurations yielding higher potency against glycolytic cancer cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
